molecular formula C16H25BrClNO2 B6486522 1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217824-91-3

1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B6486522
CAS No.: 1217824-91-3
M. Wt: 378.7 g/mol
InChI Key: WVKMDZHIZGRLOJ-UHFFFAOYSA-N
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Description

1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its potential applications in medicinal chemistry. Its structure includes a bromophenyl group, a piperidine ring, and a propanol chain, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step organic reactions:

  • Bromination: Introduction of a bromine atom to the phenoxy group.

  • Piperidine Ring Formation: Formation of the piperidine ring with appropriate alkyl substitutions.

  • Propanol Addition: Coupling the bromophenyl and piperidine intermediates with a propanol moiety.

  • Hydrochloride Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

The industrial synthesis of this compound involves optimizing each step for scalability, yield, and purity. Key factors include reaction time, temperature, solvent choice, and purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo a variety of chemical reactions, including:

  • Oxidation: Conversion to corresponding carbonyl compounds.

  • Reduction: Possible reduction of the bromophenyl group.

  • Substitution: Halogen exchange or nucleophilic substitution at the bromine site.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

  • Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.

Major Products

  • Oxidation: Formation of aldehydes or ketones.

  • Reduction: Formation of hydrogenated derivatives.

  • Substitution: Formation of various substituted derivatives based on the nucleophile used.

Scientific Research Applications

1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride finds extensive use in several fields:

  • Chemistry: As a reagent or intermediate in organic synthesis.

  • Biology: As a molecular probe in biochemical studies.

  • Industry: Use in manufacturing specialized chemicals or pharmaceuticals.

Mechanism of Action

The compound interacts with various molecular targets, primarily through its bromophenyl and piperidine moieties. It can bind to certain receptors or enzymes, influencing biochemical pathways. The propanol group enhances its solubility and cellular uptake, making it effective in modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can be compared with compounds such as:

  • 1-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol

  • 1-(4-chlorophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol

Uniqueness

  • Bromine Substitution: Enhances reactivity and binding affinity compared to chlorine or hydrogen.

  • Piperidine Ring: Offers unique steric and electronic properties that can influence biological activity.

  • Hydrochloride Form: Improves solubility and stability, making it more suitable for pharmaceutical applications.

Properties

IUPAC Name

1-(4-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-15(19)11-20-16-5-3-14(17)4-6-16;/h3-6,12-13,15,19H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKMDZHIZGRLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=CC=C(C=C2)Br)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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